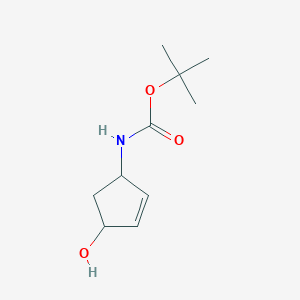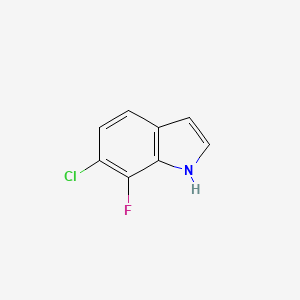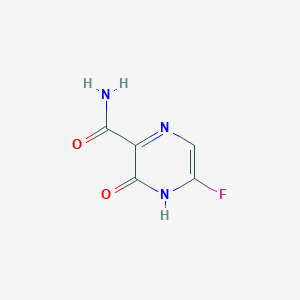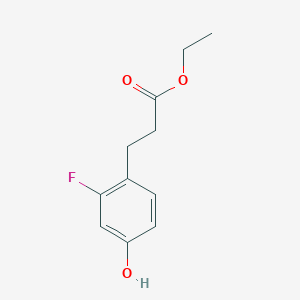
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate
Descripción general
Descripción
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H13FO3 . It is also known as Benzenepropanoic acid, 2-fluoro-4-hydroxy-, ethyl ester, and 3-(2-Fluoro-4-hydroxyphenyl)-propionic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate has a molecular weight of 212.22 . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined through experimental measurements .Aplicaciones Científicas De Investigación
Fluorogenic Substrates for Peroxidase-Mediated Reactions
- Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate derivatives have been identified as excellent fluorogenic substrates for horseradish peroxidase-mediated reactions with hydrogen peroxide. This discovery has led to the development of rapid and sensitive fluorometric assays for hydrogen peroxide and peroxidase activity (Zaitsu & Ohkura, 1980).
Polymorphism in Pharmaceutical Compounds
- The compound has been used in the study of polymorphism in pharmaceutical compounds. Research has focused on understanding the different polymorphic forms of this compound, using techniques like spectroscopy and diffractometry to characterize their structures and physical properties (Vogt et al., 2013).
Copolymers Synthesis
- Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate has been incorporated into novel copolymers. These studies focus on synthesizing and characterizing copolymers, which include this compound as a part of the polymer matrix. These copolymers have applications in various fields, including materials science and engineering (Kharas et al., 2016).
Enhancement of Polymer Solar Cells Performance
- Investigations into the improvement of polymer solar cells' performance have utilized derivatives of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. The research focuses on how these compounds affect the charge transportation rate, collection rate, and recombination reduction in solar cells (Huang et al., 2015).
Non-Hydrogen Bond Type Interactions
- Studies have also explored the unique non-hydrogen bond type interactions involving Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. This research is significant in the field of crystal engineering and molecular interactions (Zhang et al., 2012).
Phloretic Acid in Polybenzoxazine Elaboration
- Phloretic acid, a compound related to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, has been investigated for its role in enhancing the reactivity of molecules in the formation of polybenzoxazine. This research is particularly relevant in materials science for developing new, sustainable materials (Trejo-Machin et al., 2017).
Asymmetric Reduction in Bioorganic Chemistry
- In the field of bioorganic chemistry, Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate has been used in studies focusing on the asymmetric reduction of esters, specifically looking at the enzymatic activities and selectivity of various fungal species (Salvi & Chattopadhyay, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7,13H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUFSWWLZLUAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



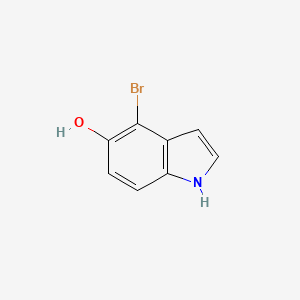
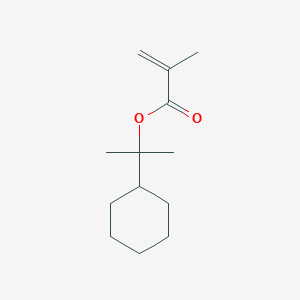
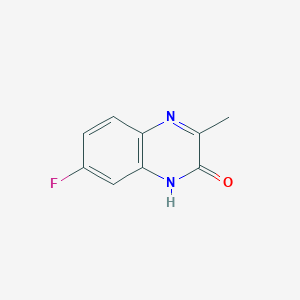
![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)
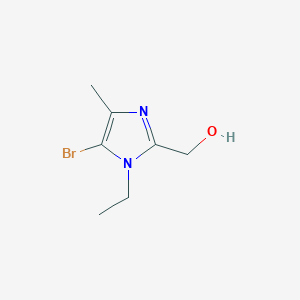

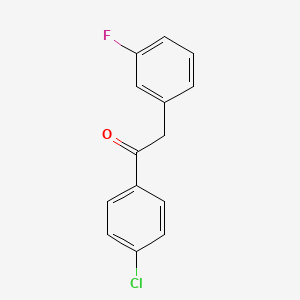
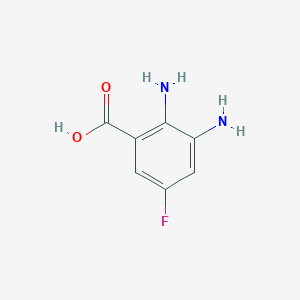
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
